molecular formula C16H14N2O2 B12813982 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one CAS No. 81784-29-4

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one

Cat. No.: B12813982
CAS No.: 81784-29-4
M. Wt: 266.29 g/mol
InChI Key: INXXFBQUQYAYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one is a heterocyclic compound that belongs to the class of naphtho-oxazine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a naphtho-oxazine core. The presence of these fused rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the naphtho-oxazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphtho-oxazine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different chemical properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphtho-oxazine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho-oxazine derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized naphtho-oxazine derivatives.

Scientific Research Applications

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may interact with signaling pathways involved in inflammation, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

81784-29-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-pyrrolidin-1-ylbenzo[g][1,3]benzoxazin-4-one

InChI

InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

INXXFBQUQYAYBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=O)C3=CC4=CC=CC=C4C=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.